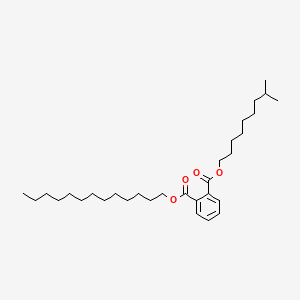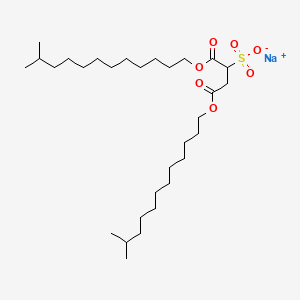![molecular formula C14H14N2O4S B13776671 Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- CAS No. 68214-75-5](/img/structure/B13776671.png)
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- is a complex organic compound with a unique structure that includes both an amino group and a sulfonyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- typically involves the reaction of 2-amino-5-methylbenzoic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: Shares the amino and methyl groups but lacks the sulfonyl group.
Tolfenamic acid: Contains a similar benzoic acid core but with different substituents.
Methyl 2-amino-5-bromobenzoate: Similar structure with a bromine atom instead of the sulfonyl group
Uniqueness
The uniqueness of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
68214-75-5 |
|---|---|
Fórmula molecular |
C14H14N2O4S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
2-[(5-amino-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
Clave InChI |
XWVZYCCHMHNKOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)



![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)




